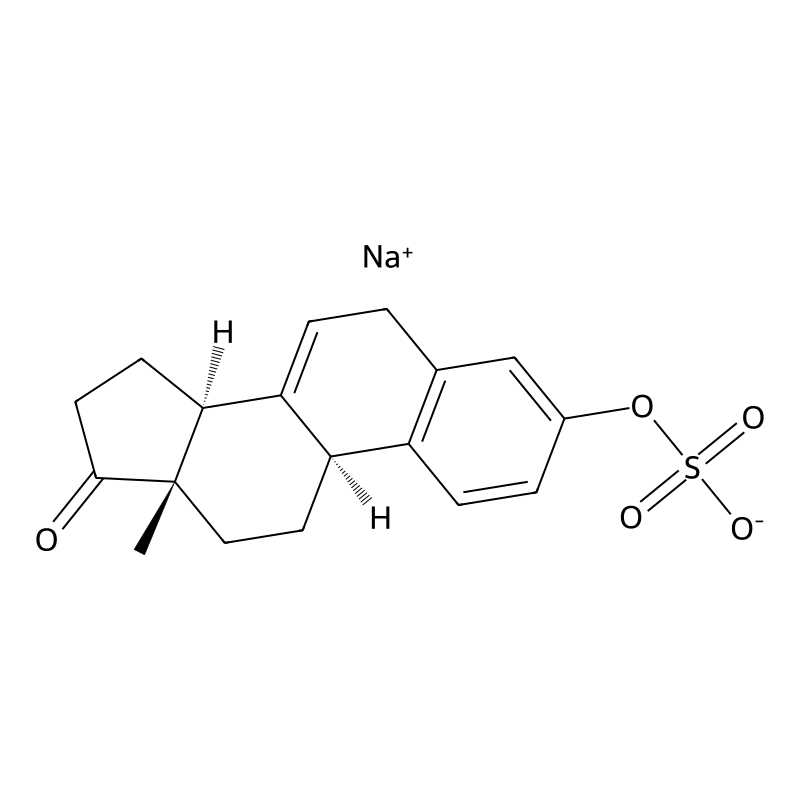

Equilin 3-Sulfate Sodium Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Equilin 3-Sulfate Sodium Salt is a chemical compound with the molecular formula and a molecular weight of approximately 370.4 g/mol. This compound is a sodium salt derivative of equilin, a naturally occurring estrogenic steroid found in horse urine, primarily used in hormone replacement therapies. The compound is characterized by its sulfate group, which enhances its solubility and bioavailability in biological systems. Equilin 3-Sulfate Sodium Salt is often used in biochemical research and pharmaceutical applications due to its hormonal activity and metabolic significance .

CEs mimic the effects of the body's naturally produced estrogen by binding to estrogen receptors in various tissues. This binding triggers cellular responses that alleviate menopausal symptoms. For example, estrogen receptor activation in the hypothalamus helps regulate body temperature, reducing hot flashes []. In bones, estrogen promotes calcium retention, thereby preventing bone loss [].

- Toxicity: CEs can have side effects, including blood clots, stroke, increased risk of breast and endometrial cancer, and gallbladder disease []. The risk of these side effects depends on factors like dosage, duration of use, and individual health conditions.

- Flammability: Estrogens are not flammable.

- Reactivity: No significant reactivity hazards are reported for CEs.

Management of Menopausal Symptoms

This is the most established application of CEE. Research has shown its effectiveness in alleviating hot flashes, vaginal dryness, and other symptoms associated with menopause []. Studies have also explored its role in preventing bone loss, a significant concern for postmenopausal women.

Cognitive Function and Alzheimer's Disease

Some research has investigated the potential benefits of CEE for cognitive function and reducing the risk of Alzheimer's disease (AD) in women. However, the results have been mixed. While some studies suggest a protective effect, others haven't found a significant association [, ]. Further research is needed to determine the role of CEE in cognitive health.

Cardiovascular Health

The role of CEE in cardiovascular health is a complex and debated topic. Early studies suggested benefits, but later research raised concerns about increased risk of blood clots and stroke in some women []. Current recommendations advise against using CEE solely for cardiovascular health benefits.

- Hydrolysis: Under acidic or basic conditions, the sulfate group can be hydrolyzed, reverting to equilin.

- Reduction: The ketone group at position 17 can undergo reduction to produce dihydro-equilin derivatives.

- Conjugation Reactions: It can undergo conjugation with various biomolecules, affecting its pharmacokinetics and biological activity.

These reactions are essential for understanding the metabolism and pharmacological effects of equilin derivatives .

Equilin 3-Sulfate Sodium Salt exhibits significant biological activity, particularly as an estrogenic compound. Its primary biological effects include:

- Estrogen Receptor Binding: It binds to estrogen receptors, modulating gene expression involved in reproductive and metabolic processes.

- Bone Density Regulation: It has been shown to influence bone density positively, making it relevant in osteoporosis treatment.

- Cardiovascular Effects: Equilin derivatives may have protective effects on cardiovascular health by influencing lipid profiles and vascular function.

The compound's activity is closely related to its structural features and the presence of the sulfate group, which enhances receptor affinity .

The synthesis of Equilin 3-Sulfate Sodium Salt can be achieved through several methods:

- Chemical Sulfation: Equilin can be sulfated using sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group at the 3-position.

- Biotransformation: Microbial or enzymatic methods can convert equilin into its sulfate form, leveraging specific sulfotransferases.

- Total Synthesis: Advanced synthetic routes involving multiple steps can yield equilin derivatives, including the sodium salt form.

These methods vary in efficiency, yield, and environmental impact, with biotransformation often being more sustainable .

Equilin 3-Sulfate Sodium Salt has several applications:

- Pharmaceutical Research: It is used in studies related to hormone replacement therapy and estrogenic activity.

- Proteomics: The compound serves as a biochemical tool for understanding protein interactions involving steroid hormones.

- Animal Studies: It is utilized in veterinary medicine for hormonal treatments in livestock.

Its unique properties make it a valuable compound in both research and clinical settings .

Interaction studies involving Equilin 3-Sulfate Sodium Salt focus on its binding affinity with various receptors and enzymes:

- Estrogen Receptors: Research indicates that it interacts with both estrogen receptor alpha and beta, influencing downstream signaling pathways.

- Metabolizing Enzymes: Studies have shown that it may inhibit or activate cytochrome P450 enzymes involved in steroid metabolism.

Understanding these interactions is crucial for predicting the pharmacological effects of equilin derivatives .

Equilin 3-Sulfate Sodium Salt shares structural similarities with several other steroid compounds. Here are some notable comparisons:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Estrone | Aromatic A-ring; ketone at C-17 | Primary endogenous estrogen; less potent than equilin |

| Estradiol | Hydroxyl groups at C-17 and C-3 | More potent estrogen; widely used in therapies |

| Dehydroepiandrosterone Sulfate | Sulfate at C-3; less complex structure | Precursor to testosterone; different hormonal effects |

Equilin 3-Sulfate Sodium Salt is unique due to its specific sulfate positioning and resultant biological activity, distinguishing it from other estrogens and steroid hormones .

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes. /Premarin/

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Conjugated estrogen therapy is indicated in the treatment of moderate to severe vasomotor symptoms due to menopause. /Included in US product label/

Conjugated estrogen therapy is indicated in the treatment of moderate to severe symptoms of vulvar and vaginal atrophy due to menopause. When prescribing solely for the treatment of symptoms of vulvar and vaginal atrophy, topical vaginal products should be considered. /Included in US product label/

Conjugated estrogen therapy is indicated in the treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure. /Included in US product label/

For more Therapeutic Uses (Complete) data for ESTROGENIC SUBSTANCES, CONJUGATED (12 total), please visit the HSDB record page.

Pharmacology

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

12126-59-9

Absorption Distribution and Excretion

The conjugated estrogens are eliminated mainly in the urine. In this renal elimination, it is possible to find 17 beta-estradiol, estrone, estriol, as well as the glucuronide and sulfate conjugates of the estrogens.

The physiological distribution of estrogens in the body is very similar to what is seen in endogenous estrogens and hence, it is widely distributed. The conjugated estrogens are mainly found in the sex hormone target organs.

The reported normal clearance rate for estrogens is of approximately 615 L/m2.

Metabolism Metabolites

Drug Warnings

CARDIOVASCULAR AND OTHER RISKS: Estrogens with or without progestins should not be used for the prevention of cardiovascular disease or dementia. The estrogen alone substudy of the Women's Health Initiative (WHI) reported increased risks of stroke and deep vein thrombosis (DVT) in postmenopausal women (50 to 79 years of age) during 6.8 years and 7.1 years, respectively, of treatment with oral conjugated estrogens (CE 0.625 mg) alone per day, relative to placebo.

The estrogen-plus-progestin substudy of the Women's Health Initiative reported increased risks of myocardial infarction, stroke, invasive breast cancer, pulmonary emboli, and deep vein thrombosis in postmenopausal women (50 to 79 years of age) during 5.6 years of treatment with oral conjugated estrogens (CE 0.625 mg) combined with medroxyprogesterone acetate (MPA 2.5 mg) per day, relative to placebo.

The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI study, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 5.2 years of treatment with CE 0.625 mg alone and during 4 years of treatment with CE 0.625 mg combined with MPA 2.5 mg, relative to placebo. It is unknown whether this finding applies to younger postmenopausal women.

For more Drug Warnings (Complete) data for ESTROGENIC SUBSTANCES, CONJUGATED (40 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Conjugated estrogens (natural) are a mixture that contains the sodium salts of the water soluble sulfate esters of estrone and equilin derived wholly or in part from equine urine or prepared synthetically from estrone and equilin. Conjugated estrogens (natural) also contain conjugated estrogenic substances of types that are excreted by pregnant mares and include delta8,9-dehydroestrone, 17alpha-dihydroequilenin, 17beta-dihydroequilenin, 17alpha-dihydroequilin, 17beta-dihydroequilin, equilenin, 17alpha-estradiol and 17beta-estradiol.

Conjugated estrogens (synthetic) are a mixture of conjugated estrogens that are prepared synthetically from plant sources (i.e. soy (Glycine Max) and yams (Dioscorea Mexicana)). Conjugated estrogens (synthetic) are commercially available as preparations that contain a mixture of nine of the 10 known conjugated estrogenic substances that are present in currently available commercial preparations of conjugated estrogens (natural). However, in contrast to currently available preparations of conjugated estrogens (natural), the conjugated estrogenic substances present in conjugated estrogens (synthetic) are prepared entirely synthetically.

In general, the pharmacological activity of synthetic gonadal steroids is never limited to interaction with a particular type of receptor (i.e., estrogenic, androgenic, progestagenic, glucocorticoid, or mineralocorticoid); instead, the spectrum of biological and pharmacological activities is dose-dependent. For example, some synthetic C-19 steroids have a high progestagenic potency, but frequently retain androgenic effects. The synthetic estrogen 17-ethinyl-estradiol displays high oral absorption due to its low metabolic inactivation and has become a major component of oral contraceptives.

Analytic Laboratory Methods

GLC assay of conjugated estrogen formulations.

Estrogenic components were identified with gas chromatography and combined gas chromatography-mass spectrometry.

Gas chromatographic method for quantitative analysis of esterified estrogen tablet formulation and of estrogenic material present in pregnant mares' urine.

For more Analytic Laboratory Methods (Complete) data for ESTROGENIC SUBSTANCES, CONJUGATED (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.

Storage Conditions

Interactions

Concomitant use of estrogen with drugs or foods that inhibit CYP3A4 (eg, clarithromycin, erythromycin, grapefruit juice, itraconazole, ketoconazole) may result in increased plasma concentrations of estrogens and an increase in the incidence of adverse effects. /Estrogen General Statement/

Rifampin reportedly decreases estrogenic activity during concomitant use with estrogens. This effect has been attributed to enhanced metabolism of estrogen, presumably by induction of hepatic microsomal enzymes. /Estrogen General Statement/

Estrogens have been reported to enhance the anti-inflammatory effect of hydrocortisone in patients with chronic inflammatory skin diseases. It has been suggested that estrogens may decrease the hepatic metabolism of corticosteroids and/or alter serum corticosteroid protein binding. Patients receiving concomitant estrogen and corticosteroid therapy should be observed for signs of excessive corticosteroid effects... /Estrogen General Statement/

Stability Shelf Life

Dates

2: Pinkerton JV, Harvey JA, Lindsay R, Pan K, Chines AA, Mirkin S, Archer DF; SMART-5 Investigators. Effects of bazedoxifene/conjugated estrogens on the endometrium and bone: a randomized trial. J Clin Endocrinol Metab. 2014 Feb;99(2):E189-98. doi: 10.1210/jc.2013-1707. Epub 2014 Jan 17. PubMed PMID: 24438370.

3: Levy MJ, Boyne MT 2nd, Rogstad S, Skanchy DJ, Jiang X, Geerlof-Vidavsky I. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS. AAPS J. 2015 Nov;17(6):1438-45. doi: 10.1208/s12248-015-9805-x. Epub 2015 Aug 5. PubMed PMID: 26242210; PubMed Central PMCID: PMC4627451.

4: Conjugated estrogens/bazedoxifene (Duavee) for menopausal symptoms and prevention of osteoporosis. Med Lett Drugs Ther. 2014 Apr 28;56(1441):33-4. PubMed PMID: 24759293.

5: Mirkin S, Komm BS, Pickar JH. Conjugated estrogens for the treatment of menopausal symptoms: a review of safety data. Expert Opin Drug Saf. 2014 Jan;13(1):45-56. doi: 10.1517/14740338.2013.824965. Epub 2013 Aug 7. Review. PubMed PMID: 23919270.

6: Hussar DA, Purzycki DJ. Dapagliflozin propanediol, avanafil, and conjugated estrogens/bazedoxifene. J Am Pharm Assoc (2003). 2014 May-Jun;54(3):314; 316-8. doi: 10.1331/JAPhA.2014.14517. PubMed PMID: 24816359.

7: Barrera J, Chambliss KL, Ahmed M, Tanigaki K, Thompson B, McDonald JG, Mineo C, Shaul PW. Bazedoxifene and conjugated estrogen prevent diet-induced obesity, hepatic steatosis, and type 2 diabetes in mice without impacting the reproductive tract. Am J Physiol Endocrinol Metab. 2014 Aug 1;307(3):E345-54. doi: 10.1152/ajpendo.00653.2013. Epub 2014 Jun 17. PubMed PMID: 24939737.

8: Pinkerton JV, Komm BS, Mirkin S. Tissue selective estrogen complex combinations with bazedoxifene/conjugated estrogens as a model. Climacteric. 2013 Dec;16(6):618-28. doi: 10.3109/13697137.2013.810437. Epub 2013 Jun 27. Review. PubMed PMID: 23805785.

9: Palacios S, Mejía Ríos A. Bazedoxifene/conjugated estrogens combination for the treatment of the vasomotor symptoms associated with menopause and for prevention of osteoporosis in postmenopausal women. Drugs Today (Barc). 2015 Feb;51(2):107-16. doi: 10.1358/dot.2015.51.2.2281023. Review. PubMed PMID: 25756066.

10: Pickar JH, Komm BS. Selective estrogen receptor modulators and the combination therapy conjugated estrogens/bazedoxifene: A review of effects on the breast. Post Reprod Health. 2015 Sep;21(3):112-21. doi: 10.1177/2053369115599090. Epub 2015 Aug 19. Review. PubMed PMID: 26289836.

11: Pinkerton JV, Abraham L, Bushmakin AG, Cappelleri JC, Racketa J, Shi H, Chines AA, Mirkin S. Evaluation of the efficacy and safety of bazedoxifene/conjugated estrogens for secondary outcomes including vasomotor symptoms in postmenopausal women by years since menopause in the Selective estrogens, Menopause and Response to Therapy (SMART) trials. J Womens Health (Larchmt). 2014 Jan;23(1):18-28. doi: 10.1089/jwh.2013.4392. Epub 2013 Nov 9. PubMed PMID: 24206058.

12: Goldstein SR. Still another selective estrogen receptor modulator to enhance women's health: this time in combination with conjugated equine estrogens. Menopause. 2014 Jan;21(1):1-2. doi: 10.1097/GME.0000000000000174. PubMed PMID: 24326285.

13: Brown S. Estradiol associated with lower thrombotic risk than conjugated equine estrogens when used as oral HRT. Menopause Int. 2013 Dec;19(4):145. PubMed PMID: 24479171.

14: Bhavnani BR, Stanczyk FZ. Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. J Steroid Biochem Mol Biol. 2014 Jul;142:16-29. doi: 10.1016/j.jsbmb.2013.10.011. Epub 2013 Oct 28. Review. PubMed PMID: 24176763.

15: Liu JH, Reape KZ, Hait HI. Synthetic conjugated estrogens-B and postmenopausal nocturnal vasomotor symptoms: a randomized controlled trial. Obstet Gynecol. 2012 Jan;119(1):78-84. doi: 10.1097/AOG.0b013e31823c0145. PubMed PMID: 22183214.

16: Pinkerton JV, Pickar JH, Racketa J, Mirkin S. Bazedoxifene/conjugated estrogens for menopausal symptom treatment and osteoporosis prevention. Climacteric. 2012 Oct;15(5):411-8. doi: 10.3109/13697137.2012.696289. Epub 2012 Aug 1. Review. PubMed PMID: 22853444.

17: Palacios S, Arias L, Lavenberg J, Pan K, Mirkin S, Komm BS. Evaluation of efficacy and safety of conjugated estrogens/bazedoxifene in a Latin American population. Climacteric. 2016 Jun;19(3):261-7. doi: 10.3109/13697137.2016.1146248. Epub 2016 Mar 3. PubMed PMID: 26940720.

18: Black D, Messig M, Yu CR, Assaf AR, Komm BS, Mirkin S, Boucher M. The effect of conjugated estrogens/bazedoxifene therapy on body weight of postmenopausal women: pooled analysis of five randomized, placebo-controlled trials. Menopause. 2016 Apr;23(4):376-82. doi: 10.1097/GME.0000000000000541. PubMed PMID: 26694733.

19: Ma L, Yates SR, Ashworth D. Parent and conjugated estrogens and progestagens in surface water of the Santa Ana River: Determination, occurrence, and risk assessment. Environ Toxicol Chem. 2016 Nov;35(11):2657-2664. doi: 10.1002/etc.3447. Epub 2016 Jun 28. PubMed PMID: 27061433.

20: Zhang H, Shi J, Liu X, Zhan X, Chen Q. Occurrence and removal of free estrogens, conjugated estrogens, and bisphenol A in manure treatment facilities in East China. Water Res. 2014 Jul 1;58:248-57. doi: 10.1016/j.watres.2014.03.074. Epub 2014 Apr 13. PubMed PMID: 24768704.